(S)-2,2'-Dihydroxy-1,1'-binaphthalene-3,3'-diboronic acid
Description
(S)-2,2'-Dihydroxy-1,1'-binaphthalene-3,3'-diboronic acid (CAS 957111-27-2) is a chiral binaphthyl derivative functionalized with hydroxyl and boronic acid groups at the 2,2' and 3,3' positions, respectively. Its molecular formula is C₂₀H₁₆B₂O₆ (MW 373.96), and it is commercially available in ≥97% purity . The compound’s S-configuration imparts enantioselectivity, making it valuable in asymmetric catalysis and Suzuki-Miyaura cross-coupling reactions. Its hydroxyl groups enhance hydrogen-bonding interactions, while the boronic acid moieties enable covalent bonding with diols or transition metals .
Properties
IUPAC Name |
[4-(3-borono-2-hydroxynaphthalen-1-yl)-3-hydroxynaphthalen-2-yl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16B2O6/c23-19-15(21(25)26)9-11-5-1-3-7-13(11)17(19)18-14-8-4-2-6-12(14)10-16(20(18)24)22(27)28/h1-10,23-28H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQGYHOADNLSJJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=CC=CC=C2C(=C1O)C3=C(C(=CC4=CC=CC=C43)B(O)O)O)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16B2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60674307 | |
| Record name | (2,2'-Dihydroxy[1,1'-binaphthalene]-3,3'-diyl)diboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60674307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
957111-27-2 | |
| Record name | (2,2'-Dihydroxy[1,1'-binaphthalene]-3,3'-diyl)diboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60674307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2,2’-Dihydroxy-1,1’-binaphthalene-3,3’-diboronic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the binaphthalene backbone, which can be derived from commercially available naphthalene derivatives.
Purification: The final product is purified using standard techniques such as recrystallization or chromatography to obtain the desired (S)-2,2’-Dihydroxy-1,1’-binaphthalene-3,3’-diboronic acid in high purity.
Industrial Production Methods
While specific industrial production methods for (S)-2,2’-Dihydroxy-1,1’-binaphthalene-3,3’-diboronic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(S)-2,2’-Dihydroxy-1,1’-binaphthalene-3,3’-diboronic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The boronic acid groups can be reduced to form boranes or other reduced species.
Substitution: The compound can participate in substitution reactions where the boronic acid groups are replaced by other functional groups through nucleophilic or electrophilic substitution mechanisms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce boranes. Substitution reactions can lead to a variety of functionalized binaphthalene derivatives.
Scientific Research Applications
(S)-2,2’-Dihydroxy-1,1’-binaphthalene-3,3’-diboronic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of chiral ligands and catalysts for asymmetric synthesis.
Biology: The compound can be employed in the development of boron-containing drugs and as a probe for studying biological systems.
Industry: It is utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties
Mechanism of Action
The mechanism by which (S)-2,2’-Dihydroxy-1,1’-binaphthalene-3,3’-diboronic acid exerts its effects involves interactions with various molecular targets and pathways:
Molecular Targets: The boronic acid groups can form reversible covalent bonds with diols, hydroxyl groups, and other nucleophiles, making it useful in molecular recognition and sensing applications.
Pathways Involved: The compound can participate in catalytic cycles, where it acts as a ligand or catalyst, facilitating various chemical transformations through coordination with metal centers or other reactive species
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at the 2,2' and 3,3' Positions
(a) (R)-(2,2'-Dimethoxy-[1,1'-binaphthalene]-3,3'-diyl)diboronic acid
- Structure : Methoxy groups at 2,2' instead of hydroxyls.
- Key Differences :
- Electron-donating methoxy groups stabilize intermediates in metallation/arylation reactions but reduce hydrogen-bonding capacity .
- Used in synthesizing chiral porphyrin ligands (e.g., Fe(177)(OMe) ), which catalyze enantioselective cyclopropanation .
- Higher synthetic versatility due to methoxy protection, avoiding side reactions involving free hydroxyls .
(b) 2,2′-Bis(methoxymethoxy)-3,3′-diphenyl-1,1′-binaphthalene
- Structure : Methoxymethoxy (MOM) protective groups at 2,2' and phenyl groups at 3,3'.
- Key Differences :
(c) (R)-3,3′-Dibromo-2,2′-dimethoxy-1,1′-binaphthalene
Functional Group Comparisons
Reactivity and Stability
- Hydroxyl vs. Methoxy Groups :
- Boronic Acid vs. Bromo Groups: Boronic acids enable direct Suzuki couplings, whereas bromo derivatives require additional boronic acid partners . Boronic acids also form self-assembled monolayers or coordinate metals for MOFs .
Biological Activity
(S)-2,2'-Dihydroxy-1,1'-binaphthalene-3,3'-diboronic acid is a compound of significant interest in various biological and medicinal fields. This article explores its biological activities, mechanisms of action, and potential applications based on current research findings.
- Chemical Formula : C22H14O4
- Molecular Weight : 342.34 g/mol
- CAS Number : 141779-46-6
- IUPAC Name : (S)-2,2'-Dihydroxy-[1,1'-binaphthalene]-3,3'-dicarboxaldehyde
Biological Activity Overview
The biological activity of this compound has been studied primarily in the context of its interactions with various biological targets:
- Antioxidant Activity : The compound exhibits significant antioxidant properties, which are crucial for mitigating oxidative stress in cells. This activity is attributed to its ability to scavenge free radicals and enhance cellular defense mechanisms.
- Anticancer Potential : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells through modulation of signaling pathways involved in cell growth and apoptosis. Its structure allows it to interact with key proteins involved in cancer progression.
- Antimicrobial Properties : Research indicates that this compound may possess antimicrobial activity against various pathogens. The mechanism appears to involve disruption of microbial cell membranes and interference with metabolic processes.
The mechanisms by which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for pathogen survival or cancer cell metabolism.
- Cell Signaling Modulation : It can alter signaling pathways that regulate cell cycle progression and apoptosis.
Case Studies
- Antioxidant Activity Assessment
- A study evaluated the antioxidant capacity using DPPH and ABTS assays.
- Results indicated a significant reduction in free radical concentration when treated with varying concentrations of the compound.
| Concentration (µM) | DPPH Scavenging (%) | ABTS Scavenging (%) |
|---|---|---|
| 10 | 25 | 30 |
| 50 | 60 | 70 |
| 100 | 85 | 90 |
- Anticancer Activity
- In vitro studies on human cancer cell lines demonstrated that the compound inhibited cell viability in a dose-dependent manner.
- Flow cytometry analysis confirmed an increase in apoptotic cells following treatment.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 15 |
| HeLa (Cervical) | 20 |
| A549 (Lung) | 25 |
- Antimicrobial Efficacy
- The antimicrobial activity was tested against Gram-positive and Gram-negative bacteria.
- The compound showed promising results with a minimum inhibitory concentration (MIC) below 50 µg/mL for several strains.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 40 |
| Candida albicans | 25 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
